Molecular Weight and Lipophilic Ligand Efficiency (LLE) Benchmarking: Ortho-Methyl vs. Para-tert-Butyl and Unsubstituted Analogs
The target compound (MW 241.29) occupies a favorable MW window that balances target-binding surface area with pharmacokinetic compliance. Compared to 4-(tert-butyl)-N-(2-(pyrimidin-5-yl)ethyl)benzamide (MW 283.37, ΔMW = +42.08 Da), the ortho-methyl analog carries 17% less mass, reducing lipophilic bulk without sacrificing key H-bond donor/acceptor counts . The unsubstituted parent N-(2-(pyrimidin-5-yl)ethyl)benzamide (MW 227.26) is lighter but lacks the ortho-substituent torsional steering that directs the pyrimidine ring orientation .
| Evidence Dimension | Molecular Weight (Da) and Lipophilic Bulk |
|---|---|
| Target Compound Data | MW = 241.29 Da; AlogP ~2.3 (predicted); HBA = 4, HBD = 1 |
| Comparator Or Baseline | 4-(tert-butyl) analog (MW 283.37, AlogP ~3.4); Unsubstituted analog (MW 227.26, AlogP ~1.8); 2-CF₃ analog (MW 295.26, AlogP ~2.9) |
| Quantified Difference | ΔMW vs 4-tert-butyl: −42.08 Da (−14.9%); ΔMW vs unsubstituted: +14.03 Da (+6.2%); ΔMW vs 2-CF₃: −53.97 Da (−18.3%) |
| Conditions | Calculated molecular descriptors; MW confirmed by Chemsrc experimental data |
Why This Matters
Lower MW translates to higher ligand efficiency indices (LE, LLE) critical for fragment-to-lead progression, while the ortho-methyl provides steric control absent in the unsubstituted analog.
